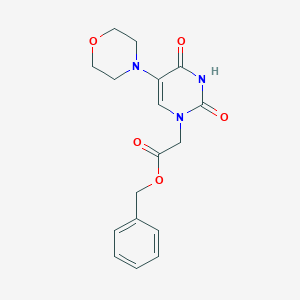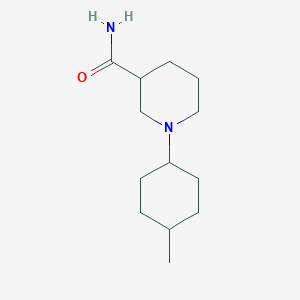![molecular formula C20H26N4O3 B6078627 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B6078627.png)
3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone, also known as LY294002, is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) enzyme. PI3K is a key regulator of multiple cellular processes, including cell growth, survival, and metabolism. Thus, LY294002 has been widely used as a tool compound in scientific research to investigate the role of PI3K in various biological systems.
作用機序
3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone inhibits PI3K by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are key regulators of cell growth and survival. By inhibiting PI3K signaling, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone induces cell cycle arrest and apoptosis in cancer cells, and modulates insulin signaling and other cellular processes.
Biochemical and Physiological Effects:
3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects in different biological systems. In cancer cells, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone induces cell cycle arrest and apoptosis by inhibiting PI3K signaling. In neuronal cells, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has been shown to modulate synaptic plasticity and neuronal survival. In cardiovascular cells, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has been shown to inhibit vascular smooth muscle cell proliferation and migration. In immune cells, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has been shown to modulate cytokine production and T cell activation.
実験室実験の利点と制限
3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has several advantages as a tool compound for scientific research. First, it is a potent and selective inhibitor of PI3K, which makes it a useful tool for investigating the role of PI3K in various biological systems. Second, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has been widely used in scientific research, and there is a large body of literature on its effects and mechanisms of action. However, there are also some limitations to using 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone in lab experiments. For example, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has been shown to have off-target effects on other enzymes, such as mTOR and DNA-PK. Additionally, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone is not suitable for in vivo experiments, as it has poor bioavailability and is rapidly metabolized in vivo.
将来の方向性
There are several future directions for research on 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone. First, researchers could investigate the role of 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone in other biological systems, such as the immune system or the cardiovascular system. Second, researchers could develop more potent and selective inhibitors of PI3K, which could be used as new tools for investigating PI3K signaling. Finally, researchers could investigate the potential therapeutic applications of 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone in cancer and other diseases.
合成法
3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone was first synthesized by researchers at Eli Lilly and Company in the late 1990s. The synthesis involves the condensation of 2-(4-morpholinyl)ethylamine with 3-bromopropionyl chloride to form the intermediate 3-(4-morpholinyl)-1-(2-oxoethyl)propyl chloride. This intermediate is then reacted with 3-(2-oxo-3H-quinazolin-4-yl)propionic acid in the presence of triethylamine to yield 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone. The overall yield of the synthesis is approximately 10%.
科学的研究の応用
3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has been used extensively in scientific research to investigate the role of PI3K in various biological systems. For example, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has been shown to inhibit PI3K signaling in cancer cells, leading to decreased cell proliferation and increased apoptosis. 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has also been used to study the role of PI3K in insulin signaling, neuronal development, and inflammation.
特性
IUPAC Name |
3-[3-(3-morpholin-4-ylpiperidin-1-yl)-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c25-19(23-8-3-4-16(14-23)22-10-12-27-13-11-22)7-9-24-15-21-18-6-2-1-5-17(18)20(24)26/h1-2,5-6,15-16H,3-4,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMAJDXVESZAHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-Morpholin-4-ylpiperidin-1-yl)-3-oxopropyl]quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6078556.png)

![N-[1-(3-isoxazolyl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6078568.png)
![3-[4-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6078571.png)
![1-[3-(2-{[cyclohexyl(2-propyn-1-yl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6078575.png)

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B6078588.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6078610.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N',N'-dimethylsuccinamide](/img/structure/B6078622.png)
![N-(4-bromophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6078630.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B6078637.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1-piperidinylmethyl)piperidine](/img/structure/B6078641.png)